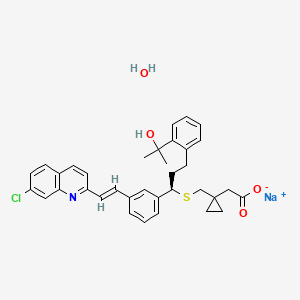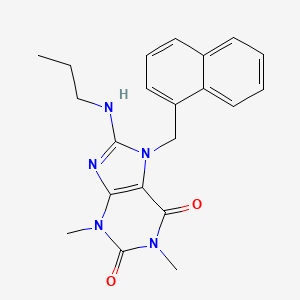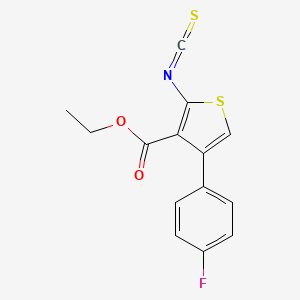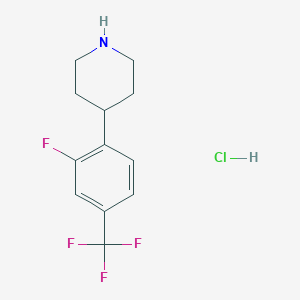![molecular formula C22H16F2N6O5 B12041234 8-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12041234.png)
8-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with the molecular formula C22H16F2N6O5 and a molecular weight of 482.407 g/mol . This compound is known for its unique structural features, which include a difluoromethoxyphenyl group, a dimethyl group, and a nitrophenyl group attached to an imidazo[2,1-f]purine core. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
8-[4-(二氟甲氧基)苯基]-1,3-二甲基-7-(3-硝基苯基)-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮的合成涉及多个步骤,从易于获得的起始材料开始。合成路线通常包括以下步骤:
咪唑并[2,1-f]嘌呤核心的形成: 此步骤涉及在受控条件下适当前体的环化。
二氟甲氧基苯基基团的引入: 这是通过使用二氟甲氧基苯基卤化物的取代反应实现的。
硝基苯基基团的添加: 此步骤涉及硝化反应,其中将硝基引入苯环。
甲基化: 最后一步涉及咪唑并[2,1-f]嘌呤核心的甲基化,以引入二甲基基团。
化学反应分析
8-[4-(二氟甲氧基)苯基]-1,3-二甲基-7-(3-硝基苯基)-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮会经历各种化学反应,包括:
氧化: 在适当的条件下,硝基苯基基团可以被还原为氨基。
还原: 可以使用还原剂(例如在催化剂存在下氢气)将硝基还原为胺。
取代: 可以使用亲核取代反应将二氟甲氧基基团替换为其他官能团。
科学研究应用
该化合物有几种科学研究应用,包括:
化学: 它被用作合成更复杂分子的构建块。
生物学: 它因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其作为治疗剂的潜力。
工业: 它用于开发新材料和化学工艺.
作用机制
8-[4-(二氟甲氧基)苯基]-1,3-二甲基-7-(3-硝基苯基)-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮的作用机制涉及它与特定分子靶标的相互作用。据信该化合物通过与酶或受体结合来发挥其作用,从而调节它们的活性。确切的途径和分子靶标仍在研究中,但据认为它涉及抑制参与细胞过程的关键酶 。
相似化合物的比较
与 8-[4-(二氟甲氧基)苯基]-1,3-二甲基-7-(3-硝基苯基)-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮类似的化合物包括:
1,3,4-噻二唑衍生物: 以其抗菌特性而闻名.
苯并[d][1,2,3]三唑-1-基-吡唑类化合物: 因其潜在的生物活性而被研究.
8-[4-(二氟甲氧基)苯基]-1,3-二甲基-7-(3-硝基苯基)-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮的独特之处在于其特定的结构特征,赋予其独特的化学和生物特性。
属性
分子式 |
C22H16F2N6O5 |
|---|---|
分子量 |
482.4 g/mol |
IUPAC 名称 |
6-[4-(difluoromethoxy)phenyl]-2,4-dimethyl-7-(3-nitrophenyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H16F2N6O5/c1-26-18-17(19(31)27(2)22(26)32)28-11-16(12-4-3-5-14(10-12)30(33)34)29(21(28)25-18)13-6-8-15(9-7-13)35-20(23)24/h3-11,20H,1-2H3 |
InChI 键 |
WZHXOBJWIZBHBT-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC(F)F)C5=CC(=CC=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041190.png)

![2-(2-chlorophenoxy)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12041197.png)


![3-[(6S)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B12041204.png)



